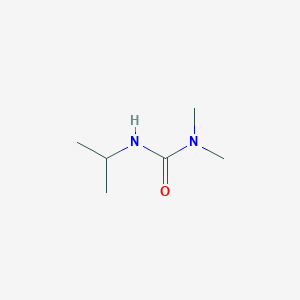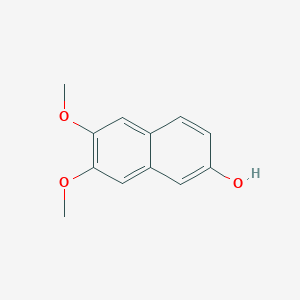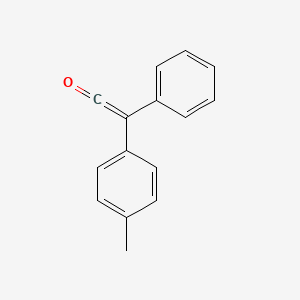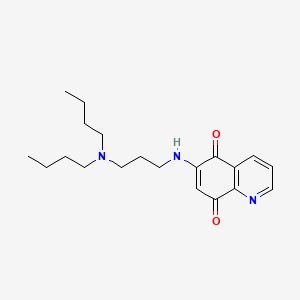
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a quinolinedione core, which is a bicyclic structure containing two ketone groups, and a dibutylamino propyl side chain attached to the nitrogen atom at the 6th position of the quinolinedione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinolinedione Core: The quinolinedione core can be synthesized through the oxidation of quinoline derivatives. This step often involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Introduction of the Dibutylamino Propyl Side Chain: The dibutylamino propyl side chain is introduced through a nucleophilic substitution reaction. This involves reacting the quinolinedione core with a dibutylamino propyl halide (e.g., dibutylamino propyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- undergoes various chemical reactions, including:
Oxidation: The quinolinedione core can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to hydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Dibutylamino propyl halides, bases such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinolinedione derivatives with different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and physical properties, making them useful for different applications.
Scientific Research Applications
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the activity of certain enzymes involved in cell proliferation.
Materials Science: The unique electronic properties of the quinolinedione core make this compound a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It is used as a probe to study the mechanisms of enzyme inhibition and the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- involves its interaction with biological macromolecules such as DNA and proteins. The quinolinedione core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit the activity of enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. These interactions lead to the inhibition of cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Streptonigrin: A natural quinolinedione antibiotic with anticancer properties.
Lavendamycin: Another quinolinedione derivative with potential anticancer activity.
Mitomycin C: A quinone-based compound used as an anticancer agent.
Uniqueness
5,8-Quinolinedione, 6-((3-dibutylamino)propyl)amino- is unique due to its specific structural features, including the dibutylamino propyl side chain. This side chain enhances the compound’s solubility and bioavailability, making it a more effective candidate for medicinal applications compared to other quinolinedione derivatives.
Properties
CAS No. |
35976-65-9 |
|---|---|
Molecular Formula |
C20H29N3O2 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
6-[3-(dibutylamino)propylamino]quinoline-5,8-dione |
InChI |
InChI=1S/C20H29N3O2/c1-3-5-12-23(13-6-4-2)14-8-11-21-17-15-18(24)19-16(20(17)25)9-7-10-22-19/h7,9-10,15,21H,3-6,8,11-14H2,1-2H3 |
InChI Key |
DYIMWUCLECRKCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCNC1=CC(=O)C2=C(C1=O)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


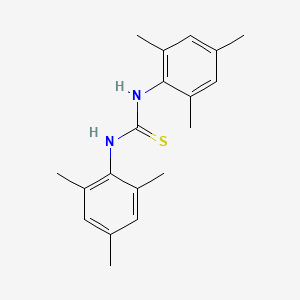

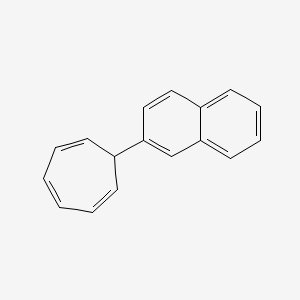
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
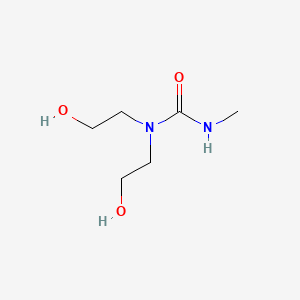
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
